(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid
Description
The compound (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features:
- A chiral center at the α-carbon (S-configuration).
- An Fmoc group, a common protecting group in peptide synthesis, which is cleaved under basic conditions.
This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate modified amino acids into peptides. The quinoline moiety may confer unique interactions in biological systems, such as π-stacking or receptor binding .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-17-10-12-19-14-18(11-13-25(19)29-17)15-26(27(31)32)30-28(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-14,24,26H,15-16H2,1H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWIFTLRZYWYGW-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002477-91-8 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-6-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is , and it has a molecular weight of approximately 383.39 g/mol. The compound's structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The Fmoc group allows for the selective protection of amino acids during peptide synthesis, facilitating the formation of biologically active peptides. The compound may modulate various biological pathways, including:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites.
- Receptor Activation : The compound may activate or inhibit receptor-mediated pathways that influence cellular responses.
- Signal Transduction : It may alter signaling pathways that lead to changes in gene expression or protein synthesis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses in cellular models.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves multiple steps including:
- Fmoc Protection : Amino acids are protected using the Fmoc group to prevent unwanted reactions during peptide coupling.
- Coupling Reactions : The protected amino acids are coupled using various coupling reagents to form peptides.
- Deprotection : The Fmoc group is removed under basic conditions to yield the final peptide product.
This compound serves as a crucial building block in the synthesis of peptides with potential therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally analogous Fmoc-protected amino acids:
Key Observations:
- Substituent Effects: Aromatic Groups (quinoline, indole, phenyl): Influence π-π interactions and binding affinity. Electron-Withdrawing Groups (Cl, F): Enhance stability and alter electronic properties. Polar Groups (-OH, ethers): Improve solubility in aqueous or polar organic solvents.
- Molecular Weight : Ranges from ~395–460 g/mol, affecting permeability and synthetic yields.
Stability and Environmental Impact
- Storage : Stable at 2–8°C under inert conditions; sensitive to light and moisture .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols to ensure the stability of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid?
- Handling : Avoid skin/eye contact and inhalation of dust or aerosols. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood with adequate ventilation .
- Storage : Keep in a tightly sealed container at 0–6°C to prevent degradation. Avoid incompatible materials like strong acids/bases .
- Stability : The compound is stable under recommended conditions but may decompose upon prolonged exposure to moisture or heat, releasing toxic fumes (e.g., NOx) .
Q. How is this compound typically synthesized for peptide chemistry applications?
- Method : A common approach involves coupling Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with amines or alcohols via carbodiimide-mediated activation (e.g., EDC·HCl) in anhydrous solvents like DCM or THF .
- Procedure : React the Fmoc-protected precursor with HCl·H₂N-Xxx-OMe ester under reducing conditions, followed by purification via solvent extraction and reverse-phase chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to verify backbone structure and substituent positions (e.g., 2-methylquinolin-6-yl group) .
- MS : MALDI-TOF or ESI-MS confirms molecular weight (±0.5 Da) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended) .
Advanced Research Questions
Q. What strategies improve the coupling efficiency of this Fmoc-protected derivative in solid-phase peptide synthesis (SPPS)?
- Optimization :
- Activation : Use 1:1 EDC·HCl/HOBt in DMF to minimize racemization .
- Solvent : Anhydrous DCM/THF mixtures enhance solubility of hydrophobic quinoline moieties .
- Temperature : Conduct couplings at 0–4°C to reduce side reactions .
- Monitoring : Track reaction progress via Kaiser test or LC-MS to detect unreacted amines .
Q. How does the 2-methylquinolin-6-yl moiety influence reactivity and solubility?
- Reactivity : The electron-deficient quinoline ring may participate in π-π stacking, complicating coupling steps. Pre-activation with DIPEA improves nucleophilicity .
- Solubility : The hydrophobic quinoline group reduces solubility in polar solvents (e.g., water, MeOH). Use DMF/DCM (1:4) or sonication to enhance dissolution .
Q. What advanced analytical techniques resolve discrepancies in reaction yields during peptide assembly?
- Troubleshooting Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
